4-(Aminomethyl)-2-methylheptan-3-ol
Description
The study of specific molecules like 4-(Aminomethyl)-2-methylheptan-3-ol is rooted in a broader understanding of their chemical family and the synthetic challenges they present. This compound, with its characteristic amino alcohol structure, serves as a case study for several key concepts in modern organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-8(6-10)9(11)7(2)3/h7-9,11H,4-6,10H2,1-3H3 |
InChI Key |
MXRTVTKIOSLSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C(C)C)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Aminomethyl 2 Methylheptan 3 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 4-(aminomethyl)-2-methylheptan-3-ol, the primary disconnections are made at the carbon-carbon and carbon-nitrogen bonds that form the amino alcohol core.
A key strategic disconnection involves breaking the C3-C4 bond, which points to an aldol-type or related carbon-carbon bond-forming reaction. Another critical disconnection is at the C4-N bond, suggesting the introduction of the amino group via amination of a suitable precursor. These disconnections reveal simpler precursor molecules that can be assembled to create the target structure.
Common retrosynthetic strategies for 1,2-amino alcohols often start from a pre-existing carbon skeleton, where the amino and hydroxyl groups are introduced stereoselectively. Alternatively, a more convergent approach involves the simultaneous formation of a new carbon-carbon bond and one or both of the adjacent stereocenters.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Bond | Resulting Synthons | Potential Synthetic Reaction |
| C3–C4 | An isobutyraldehyde (B47883) equivalent and a 1-amino-2-pentyl anion equivalent | Aldol addition, Mannich reaction, or related C-C bond formations |
| C4–N | A 4-(hydroxymethyl)-2-methylheptan-3-one equivalent and an amine source | Reductive amination, nucleophilic substitution with an amine |
| C2–C3 | A 2-methylpropyl fragment and a 2-(aminomethyl)pentanal fragment | Grignard-type addition to an α-amino aldehyde |
Identification of Chirality Centers and Stereochemical Control Points
The structure of this compound contains two chirality centers at the C3 and C4 positions. nih.gov The presence of two chiral centers means that a total of four possible stereoisomers can exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). libretexts.org
The absolute configuration at each of these centers is a critical control point in any enantioselective synthesis. The spatial relationship between the hydroxyl group at C3 and the aminomethyl group at C4 defines the diastereomeric form of the molecule (syn or anti). Achieving control over both the relative (syn/anti) and absolute (R/S) stereochemistry is the primary challenge in synthesizing a single, desired stereoisomer of this compound. libretexts.org
Enantioselective Synthesis Approaches
To obtain enantiomerically pure this compound, various asymmetric synthesis strategies can be employed. These methods are designed to selectively produce one enantiomer over the others.
Asymmetric Catalysis in Carbon-Carbon Bond Formation (e.g., Aza-Pinacol Couplings, Radical Cross-Couplings)
Asymmetric catalysis is a powerful tool for establishing stereocenters. In the context of this compound synthesis, catalytic methods that form the C3-C4 bond enantioselectively are highly valuable.
Aza-Pinacol Couplings: While not directly reported for this specific molecule, the principles of aza-pinacol couplings could be applied. This reaction involves the coupling of an imine and an aldehyde or ketone, catalyzed by a chiral transition metal complex, to form a 1,2-amino alcohol. The stereochemistry of the product is dictated by the chiral catalyst.
Radical Cross-Couplings: Recent advances have demonstrated the potential of radical C-H amination to form β-amino alcohols. nih.gov This approach could involve the generation of a radical at the β-position of an alcohol derivative, followed by enantioselective amination. nih.gov Another strategy involves the visible-light photoredox-catalyzed decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to generate 1,2-amino alcohols. rsc.org
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of β-amino alcohols, chiral auxiliaries can be attached to either the amine or the carbonyl precursor. sciengine.com For instance, an imine can be formed between a chiral amine auxiliary and a suitable aldehyde. Subsequent nucleophilic addition to the imine would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Hydrolysis of the resulting product would then yield the enantiomerically enriched amino alcohol. nih.gov
Chemoenzymatic or Biocatalytic Synthesis Methodologies
Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations with high enantioselectivity.
A chemoenzymatic approach to a related compound, 4-methylheptan-3-ol, has been demonstrated. This involved a one-pot, two-step procedure using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to sequentially create the two stereogenic centers. mdpi.comnih.gov A similar strategy could potentially be adapted for this compound, where enzymes control the stereoselective reduction of a precursor ketone or the resolution of a racemic amino alcohol. For example, lipases are often used for the kinetic resolution of racemic alcohols via transesterification. researchgate.net
Asymmetric Hydrogenation and Transfer Hydrogenation Routes
Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of prochiral ketones or imines to chiral alcohols or amines, respectively.
In a potential synthesis of this compound, a key intermediate could be an aminoketone. The enantioselective reduction of the ketone functionality using a chiral transition metal catalyst (e.g., Ru-, Rh-, or Ir-based) and a hydrogen source would establish the stereochemistry at the C3 alcohol center. Dynamic kinetic resolution combined with asymmetric transfer hydrogenation has been successfully used to synthesize β-hydroxy-α-amino esters, a related class of compounds. organic-chemistry.org
Optimization of Reaction Conditions and Isolation Techniques
Further research or de novo synthetic design would be required to establish effective and optimized protocols for the preparation of this compound.
Advanced Structural Elucidation and Stereochemical Characterization of 4 Aminomethyl 2 Methylheptan 3 Ol Isomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules. For a molecule like 4-(aminomethyl)-2-methylheptan-3-ol, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's connectivity and stereochemistry.
Comprehensive 1D and 2D NMR Experiments for Connectivity and Proximity Analysis
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. The ¹H NMR spectrum would show signals for each unique proton, with their chemical shifts, integration (proton count), and multiplicity (splitting patterns) revealing adjacent protons. The ¹³C NMR spectrum would indicate the number of unique carbon atoms.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. libretexts.org Key experiments include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace out the carbon-hydrogen framework of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule, such as the aminomethyl group to the main heptanol (B41253) chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry at the chiral centers.
Illustrative NMR Data: The following table represents hypothetical, yet chemically reasonable, ¹H and ¹³C NMR data for an isomer of this compound.
| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | 0.90 (t, J=7.2) | 14.1 | H1 → C2, C3 |
| 2 | 1.45 (m) | 23.0 | H2 → C1, C3, C4 |
| 2-CH₃ | 0.88 (d, J=6.8) | 18.5 | 2-CH₃ → C1, C2, C3 |
| 3 | 3.55 (m) | 75.2 | H3 → C1, C2, C4, 2-CH₃ |
| 4 | 1.75 (m) | 45.8 | H4 → C2, C3, C5, C1' |
| 5 | 1.30 (m) | 30.1 | H5 → C3, C4, C6 |
| 6 | 1.40 (m) | 28.5 | H6 → C4, C5, C7 |
| 7 | 0.92 (t, J=7.1) | 14.0 | H7 → C5, C6 |
| 1' (CH₂NH₂) | 2.80 (m) | 48.5 | H1' → C3, C4, C5 |
Application of Chiral Derivatizing Agents for Absolute Configuration Assignment
Determining the absolute configuration of the stereocenters (at C-3 and C-4) is a significant challenge. A powerful NMR-based method involves reacting the chiral amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA). nih.govnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers, which will have different NMR spectra.
For this compound, both the alcohol and the amine functional groups can be derivatized. A common CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. acs.orgnih.govumn.edu By preparing both the (R)-MTPA and (S)-MTPA esters/amides and comparing their ¹H NMR spectra, the absolute configuration can be determined. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center follow a predictable pattern based on the spatial arrangement of the phenyl group of the Mosher's reagent. nih.gov
The process involves:
Reacting the amino alcohol with (R)-MTPA-Cl to form one diastereomer.
In a separate reaction, reacting the amino alcohol with (S)-MTPA-Cl to form the other diastereomer.
Acquiring the ¹H NMR spectrum for each diastereomer.
Analyzing the chemical shift differences (Δδ) for protons on either side of the stereocenter. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration. nih.gov
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition. For this compound (C₉H₂₁NO), the expected exact mass can be calculated and compared to the experimental value.
Illustrative HRMS Data:
| Ion Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Difference (ppm) |
|---|---|---|---|
| C₉H₂₂NO⁺ | 159.1729 | 159.1725 | -2.5 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated version, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.
For this compound, characteristic fragmentation patterns would include:
Alpha-cleavage: The bonds adjacent to the nitrogen atom and the oxygen atom are prone to breaking. Cleavage of the C-C bond next to the nitrogen or oxygen is a common pathway for amines and alcohols, respectively. libretexts.org
Dehydration: Loss of a water molecule (18 Da) from the protonated molecular ion is a very common fragmentation pathway for alcohols. youtube.com
Loss of the aminomethyl group: Cleavage of the bond between C4 and the aminomethyl group would be a key fragmentation to observe.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (for suitable derivatives)
While NMR and MS provide powerful evidence for structure and connectivity, X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a well-ordered single crystal of the compound.
Since this compound is a flexible, aliphatic molecule, it may be difficult to crystallize directly. A common strategy is to form a crystalline derivative with a rigid, chromophoric molecule. For instance, reacting the amino alcohol with a suitable chiral acid could form a salt that crystallizes more readily.
If a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of every atom in the molecule. This allows for the direct visualization of the relative and absolute stereochemistry of the C-3 and C-4 centers, confirming the assignments made by other spectroscopic methods. acs.org To date, no crystal structure for this compound or its derivatives appears to have been published in open databases.
Chiroptical Spectroscopy for Absolute Configuration and Conformational Insights
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the spatial arrangement of atoms and are therefore indispensable for determining the absolute configuration of stereoisomers.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.
For the isomers of this compound, ECD analysis would be instrumental in assigning the absolute configuration of the chiral centers at C3 and C4. The sign and intensity of the Cotton effects are dictated by the spatial orientation of the chromophores within the molecule. In the case of this compound, the primary chromophores are the hydroxyl (-OH) and amino (-NH2) groups.
A hypothetical study could involve the following steps:
Computational modeling of all possible stereoisomers of this compound.
For each isomer, a conformational search to identify the most stable conformers.
Calculation of the ECD spectrum for each stable conformer.
Boltzmann averaging of the conformer spectra to generate the final theoretical spectrum for each isomer.
Comparison of the theoretical spectra with an experimentally obtained spectrum to determine the absolute configuration.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the ECD spectrum through the Kronig-Kramers transforms. An ORD spectrum displays a characteristic plain curve at wavelengths away from an absorption band and anomalous curves (with peaks and troughs) in the region of a Cotton effect.
Similar to ECD, ORD is a powerful tool for stereochemical analysis. The sign of the rotation at a specific wavelength, often the sodium D-line (589 nm), can provide initial information about the enantiomeric series. However, a full ORD curve provides much more detailed structural information.
For the isomers of this compound, the shape and sign of the ORD curve would be unique to each stereoisomer. The analysis would follow a similar synergy of experimental measurement and theoretical calculation as described for ECD. The sensitivity of ORD to the electronic structure and stereochemistry makes it a valuable complementary technique to ECD for confirming absolute configurations.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational state. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
For this compound, both FTIR and Raman spectroscopy would be crucial for confirming the presence of key functional groups and for gaining insights into the conformational landscape of its isomers. While these techniques are not inherently chiroptical, they can distinguish between diastereomers, which have different physical properties and thus different vibrational spectra.
The analysis of the vibrational spectra would involve the assignment of observed absorption bands (in FTIR) and scattered peaks (in Raman) to specific molecular vibrations. This is often aided by computational modeling.
A hypothetical vibrational analysis of this compound would focus on several key regions of the spectrum:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| O-H Stretch | 3200-3600 | Presence and hydrogen bonding state of the hydroxyl group. |
| N-H Stretch | 3300-3500 | Presence of the primary amine group. |
| C-H Stretch | 2850-3000 | Vibrations of the alkyl backbone and methyl groups. |
| N-H Bend | 1590-1650 | Bending vibration of the amine group. |
| C-O Stretch | 1050-1150 | Stretching vibration of the alcohol C-O bond. |
| C-N Stretch | 1020-1250 | Stretching vibration of the C-N bond. |
| Skeletal Vibrations | < 1500 | "Fingerprint" region, sensitive to the overall molecular conformation. |
By comparing the experimental FTIR and Raman spectra of the different isomers of this compound, subtle differences in peak positions and intensities would be expected due to the different spatial arrangements of the atoms. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups could be present in some conformers and not others, leading to distinct shifts in the O-H and N-H stretching frequencies. These differences, when correlated with theoretical predictions for different conformers, can provide a detailed picture of the preferred three-dimensional structure of each isomer.
Computational and Theoretical Investigations of 4 Aminomethyl 2 Methylheptan 3 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely applied in chemistry and materials science to predict and analyze a variety of molecular properties.
The reactivity of amino alcohols can be influenced by intramolecular interactions, such as hydrogen bonding, which can alter the electron density at different sites within the molecule. For example, an intramolecular hydrogen bond between the hydroxyl and amino groups can affect the nucleophilicity of the nitrogen atom and the acidity of the hydroxyl proton. acs.org DFT calculations can quantify these effects and predict how they influence the molecule's reactivity towards various reagents.
Table 1: Predicted Electronic Properties of a Model Amino Alcohol (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on general knowledge of similar molecules. They are not from a direct calculation on 4-(aminomethyl)-2-methylheptan-3-ol.
DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction mechanisms at a molecular level.
For a molecule like this compound, several reaction types could be investigated using DFT. For instance, the N-alkylation of the amino group with an alcohol, a common reaction for amino derivatives, has been studied using DFT for other compounds. researchgate.netacs.org Such studies reveal a multi-step process involving oxidation of the alcohol, formation of an imine, and subsequent reduction. researchgate.netacs.org The calculations can pinpoint the rate-determining step of the reaction by identifying the transition state with the highest energy barrier.
Furthermore, DFT can be used to study the stereoselectivity of reactions involving chiral centers, such as those present in this compound. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be favored. This is particularly relevant given that the biological activity of chiral molecules is often highly dependent on their stereochemistry. A study on the synthesis of the four stereoisomers of the related compound 4-methylheptan-3-ol highlights the importance of stereochemical control. nih.gov
Conformational Analysis and Potential Energy Surfaces
The flexibility of the carbon chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them.
While quantum chemical methods like DFT are highly accurate, they can be computationally expensive for large systems or for exploring a vast conformational space. Molecular mechanics (MM) offers a faster, albeit less detailed, alternative. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates.
Molecular dynamics (MD) simulations, which use these force fields, can simulate the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational preferences. rsc.orgyoutube.com For this compound, MD simulations could reveal how the molecule folds and how its different conformers interconvert in various solvent environments. Such simulations on other amino acid systems have provided valuable information on their behavior in solution. nih.gov
A key feature of this compound is the potential for intramolecular hydrogen bonding between the amino group and the hydroxyl group. rsc.org The formation of a hydrogen bond can significantly stabilize certain conformations. The strength of this interaction depends on the distance and orientation of the donor and acceptor groups, which is in turn dictated by the conformation of the carbon backbone.
Table 2: Common Intramolecular Interactions and Their Expected Effects
| Interaction Type | Description | Expected Consequence |
| Intramolecular Hydrogen Bond | An attractive interaction between the -OH group and the -NH2 group. | Stabilization of specific folded conformations. |
| Steric Hindrance | Repulsive interaction between bulky groups (e.g., methyl, propyl). | Destabilization of conformations where these groups are in close proximity. |
| Torsional Strain | Strain due to eclipsing of bonds along the C-C backbone. | Higher energy for eclipsed conformations compared to staggered ones. |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are increasingly used to predict spectroscopic data, which can be a powerful aid in structure elucidation and in the interpretation of experimental spectra.
DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts. nih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to compute the expected chemical shifts for ¹H and ¹³C NMR spectra. researchgate.net Comparing these predicted spectra with experimental data can help to confirm the structure of a newly synthesized compound or to assign the signals in a complex spectrum. Recent advances have even combined DFT with machine learning to improve the accuracy of these predictions. arxiv.org
Similarly, DFT can be used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. The calculated vibrational modes can be visualized, which aids in the assignment of the experimental spectral bands to specific molecular motions, such as O-H stretching or N-H bending. This is particularly useful for studying the effects of intramolecular hydrogen bonding, which typically leads to a red-shift (lower frequency) of the O-H stretching vibration.
Due to a lack of available scientific research on the computational and theoretical investigations of this compound, specifically concerning its solvation models and the effects of solvents on its molecular properties, it is not possible to generate the requested article. Extensive searches have not yielded any detailed research findings or data tables necessary to produce a thorough, informative, and scientifically accurate report on this subject.
The creation of an article with the specified outline and content inclusions would necessitate fabricating data and research findings, which would be misleading and scientifically unsound. Therefore, in the absence of any citable sources detailing the solvation studies of this particular compound, the request cannot be fulfilled.
Chemical Reactivity and Derivatization Chemistry of 4 Aminomethyl 2 Methylheptan 3 Ol
Selective Functionalization of Amine Moiety
The primary amine in 4-(Aminomethyl)-2-methylheptan-3-ol is generally a stronger nucleophile than the secondary hydroxyl group. This inherent difference in reactivity allows for selective modifications at the nitrogen atom under appropriate conditions.
Acylation: Selective N-acylation of the primary amine can be achieved using various acylating agents such as acyl chlorides or anhydrides. To prevent competing O-acylation, the reaction is often carried out under conditions that favor amine reactivity. One common strategy involves the use of a mixed anhydride (B1165640) method. For instance, an organic acid can be reacted with an alkyl sulfonyl chloride in the presence of an organic base to form a mixed anhydride, which then selectively acylates the amino group of an amino alcohol. google.com The choice of solvent and base is crucial in directing the selectivity.
Alkylation: The direct mono-N-alkylation of primary amines is often challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. However, methods for selective mono-N-alkylation of amino alcohols have been developed. One such method involves the use of 9-borabicyclononane (B1260311) (9-BBN), which forms a stable chelate with 1,3-amino alcohols, serving to both protect and activate the amine group for selective monoalkylation. acs.orgorganic-chemistry.org While this compound is a 1,2-amino alcohol, similar principles of chelation or the use of a large excess of the amine could be applied to favor mono-alkylation. Alternatively, reductive amination, though a two-step process from the corresponding carbonyl, is a common method for controlled N-alkylation. nih.gov
Sulfonylation: The primary amine can be readily converted to a sulfonamide by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. nih.gov This reaction is typically highly selective for the amine group. Various catalysts, including indium and cupric oxide, have been shown to facilitate the sulfonylation of amines efficiently. organic-chemistry.orgresearchgate.net The resulting sulfonamides are stable functional groups and are important in medicinal chemistry.
Table 1: Selective Functionalization Reactions of the Amine Moiety
| Reaction Type | Reagent Class | Typical Conditions | Expected Product |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Base (e.g., Pyridine, Triethylamine) | N-Acyl derivative |
| Alkylation | Alkyl Halides | Base, potential use of protecting groups | N-Alkyl derivative |
| Sulfonylation | Sulfonyl Chlorides | Base (e.g., Pyridine) | N-Sulfonyl derivative |
Formation of Imines, Amides, and Carbodiimides
Imines: The primary amine of this compound can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. orgoreview.comlibretexts.orgmasterorganicchemistry.com This reversible reaction involves the formation of a carbinolamine intermediate, followed by the elimination of water. orgoreview.com The reaction rate is typically maximal at a pH of around 4-5. orgoreview.com
Amides: Amide bonds can be formed by coupling the amine with a carboxylic acid. This transformation usually requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgwikipedia.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or ester, prior to reaction with the amine. wikipedia.orgchemistrysteps.com Ruthenium-catalyzed reactions that directly couple alcohols and amines to form amides have also been developed, though this typically applies to the formation of amides from primary alcohols. nih.govorganic-chemistry.org
Carbodiimides: The reaction of primary amines with carbodiimides typically leads to the formation of guanidines. thieme-connect.de However, in the context of peptide synthesis, carbodiimides are primarily used as coupling agents to facilitate amide bond formation between a carboxylic acid and an amine. wikipedia.orgthermofisher.comacs.org The carbodiimide (B86325) activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. thermofisher.com
Selective Functionalization of Hydroxyl Moiety
While the amine is the more nucleophilic group, selective reactions at the secondary hydroxyl group are possible, often by temporarily deactivating the amine group.
Esterification: Selective O-esterification of the hydroxyl group in the presence of the more nucleophilic amine can be achieved by protonating the amine under acidic conditions. nih.gov By converting the amino group to a non-nucleophilic ammonium salt, acylation with acyl halides or anhydrides occurs preferentially at the hydroxyl group. nih.govtandfonline.com For example, using trifluoroacetic acid as a solvent allows for the chemoselective O-acylation of hydroxyamino acids. nih.gov In some cases, metal catalysts like Cu(II) have been shown to direct O-acylation of 1,2-amino alcohols in water. acs.org
Etherification: The formation of an ether at the secondary alcohol (Williamson ether synthesis) typically requires a strong base to deprotonate the hydroxyl group, forming an alkoxide. Such strong basic conditions would also deprotonate the amine, potentially leading to side reactions. Therefore, protection of the amino group, for example as a sulfonamide or carbamate (B1207046), is generally required before performing an etherification reaction to ensure selectivity.
Table 2: Selective Functionalization Reactions of the Hydroxyl Moiety
| Reaction Type | Reagent Class | Typical Conditions | Expected Product |
|---|---|---|---|
| Esterification | Acyl Halides, Anhydrides | Acidic conditions (to protonate amine) | O-Acyl derivative |
| Etherification | Alkyl Halides | Amine protection, followed by base | O-Alkyl derivative |
Oxidation and Reduction Chemistry of the Alcohol Group
Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 4-(aminomethyl)-2-methylheptan-3-one. A variety of oxidizing agents can be used, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation). organic-chemistry.orgchemguide.co.uk Importantly, chemoselective oxidation of the alcohol without affecting the amine is crucial. Catalytic systems, such as 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper, have been developed for the highly chemoselective aerobic oxidation of unprotected amino alcohols. nih.gov
Reduction: The secondary alcohol group is already in a reduced state. Further reduction is not a typical transformation for this functional group.
Intramolecular Cyclization Reactions and Heterocycle Formation (e.g., Oxazolidinones, Lactams)
The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to form various heterocyclic structures.
Oxazolidinones: As a 1,2-amino alcohol, this compound can undergo cyclization to form a substituted oxazolidin-2-one. This is typically achieved by reaction with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. The reaction involves the formation of a carbamate intermediate which then undergoes intramolecular nucleophilic attack by the hydroxyl group to close the five-membered ring. Palladium-catalyzed diastereoselective allylic C-H amination of homoallylic N-tosyl carbamates can also lead to the formation of oxazolidinone structures. nih.gov
Lactams: The formation of a lactam (a cyclic amide) from this compound is also feasible. Given that it is a γ-amino alcohol, it could form a six-membered δ-lactam. This transformation would require the oxidation of the secondary alcohol to a carboxylic acid, followed by an intramolecular condensation (lactamization). wikipedia.org More direct methods involve the oxidative lactamization of amino alcohols. jchemlett.comjchemlett.com These reactions are often catalyzed by transition metals, such as ruthenium or rhodium, which facilitate the intramolecular dehydrogenative coupling of the amine and alcohol functionalities to directly yield the lactam and hydrogen gas. jchemlett.comjchemlett.com
Table 3: Intramolecular Cyclization Reactions
| Heterocycle | Required Transformation / Reagents | Ring Size |
|---|---|---|
| Oxazolidinone | Reaction with phosgene or equivalent (e.g., CDI) | 5-membered |
| δ-Lactam | Oxidative lactamization (e.g., Ru or Rh catalyst) | 6-membered |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The presence of two nucleophilic groups, the amine and the alcohol, raises the question of regioselectivity in derivatization reactions. Generally, the primary amine is a stronger nucleophile than the secondary alcohol, leading to preferential reaction at the nitrogen atom under many conditions. For instance, in acylation reactions using acyl chlorides or anhydrides without specific catalysts, the amide is typically the major product. However, the regioselectivity can be controlled by appropriate choice of reagents and reaction conditions. For example, protection of the more reactive amine group allows for selective derivatization of the alcohol.
The molecule this compound possesses two stereocenters, at C3 and C4, meaning it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The stereochemistry of these centers significantly influences the biological activity of its derivatives, making stereoselective synthesis and derivatization a critical area of research.
Research on the related compound, 4-methylheptan-3-ol, an insect pheromone, provides insights into the importance of stereochemistry. nih.govresearchgate.net The synthesis of all four stereoisomers of 4-methylheptan-3-ol has been achieved with high stereoselectivity using a one-pot, two-step multi-enzymatic procedure. nih.gov This process utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for the sequential creation of the two stereogenic centers. nih.gov Specifically, different combinations of ene-reductases (OYE2.6 or OYE1-W116V) and alcohol dehydrogenases (ADH440 for (S)-selectivity and ADH270 for (R)-selectivity) allowed for the synthesis of all four stereoisomers in good yields (72-83%) and with excellent stereoselectivity (ee = 99%, de = 92-99%). nih.gov
While direct studies on the stereoselective derivatization of this compound are not extensively documented in the provided results, the principles demonstrated in the synthesis of its structural analogs are highly relevant. The choice of chiral catalysts or reagents can be expected to influence the stereochemical outcome of derivatization reactions at both the amino and hydroxyl groups. For example, enzymatic resolutions, which have been used for the synthesis of optically active precursors of related compounds, could potentially be applied to selectively derivatize one enantiomer of a racemic mixture of this compound. smolecule.com
Table 1: Stereoselective Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers nih.gov
| Target Stereoisomer | Ene-Reductase | Alcohol Dehydrogenase | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Isolated Yield |
| (3S,4R)-1 | OYE2.6 | ADH440 | 99% | 99% | 76% |
| (3R,4R)-1 | OYE2.6 | ADH270 | 99% | 99% | 83% |
| (3S,4S)-1 | OYE1-W116V | ADH440 | 99% | 94% | Not specified |
| (3R,4S)-1 | OYE1-W116V | ADH270 | 99% | 92% | Not specified |
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations specifically for the transformations of this compound are limited in the available literature. However, the mechanisms of the fundamental reactions its functional groups undergo are well-established in organic chemistry.
Acylation of the Amine: The reaction of the primary amine with an acylating agent, such as an acyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, yielding the corresponding amide.
Esterification of the Alcohol: The esterification of the secondary alcohol, for instance, under Fischer-Speier conditions (acid catalysis), involves protonation of the carboxylic acid to increase its electrophilicity. The alcohol's oxygen then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form the ester.
The enzymatic reactions discussed in the context of stereoselective synthesis of the related 4-methylheptan-3-ol offer insight into biocatalytic mechanisms. The ene-reductases (ERs) catalyze the anti-addition of hydrogen to a C=C double bond. nih.gov This involves the delivery of a hydride ion from the reduced flavin mononucleotide (FMN) cofactor to one carbon of the double bond and a proton from a conserved active site residue to the other. nih.gov The alcohol dehydrogenases (ADHs) catalyze the reduction of a carbonyl group to an alcohol. nih.gov This reaction also involves a hydride transfer from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon. nih.gov The stereoselectivity of these enzymes is determined by the specific three-dimensional arrangement of the substrate in the enzyme's active site.
Inability to Generate Article on "this compound"
Following a comprehensive search of scientific literature, patents, and chemical databases, it has been determined that there is insufficient specific, published research available on the chemical compound “this compound” (also known as 4-amino-2-methylheptan-3-ol, PubChem CID: 82417761) to generate the detailed article as requested.
The user's instructions required a thorough and scientifically accurate article structured around a precise outline, focusing exclusively on the compound's application in organic synthesis. This included its development as a chiral ligand in specific asymmetric reactions, its use as a chiral auxiliary, and its role as a precursor in complex molecule synthesis.
The performed searches yielded the following results:
General information on the principles of asymmetric catalysis, chiral ligand design, and the function of chiral auxiliaries. nih.govmdpi.comsemanticscholar.org
Research on related but structurally different molecules, such as 4-methylheptan-3-ol mdpi.comnih.govresearchgate.net and other chiral amino alcohols. sigmaaldrich.comnih.gov
Mentions of similar amino alcohols in patents for applications unrelated to asymmetric catalysis, such as biocide compositions. google.comgoogle.com
To generate the article as outlined would require fabricating data and speculating on the chemical behavior of this specific compound based on the general principles of other molecules. This would not meet the required standards of scientific accuracy and would be misleading. Therefore, the request cannot be fulfilled.
Applications in Organic Synthesis and Asymmetric Catalysis
Precursor and Building Block in the Synthesis of Complex Organic Molecules
Design and Synthesis of Advanced Intermediates
The presence of two distinct functional groups, an amino group and a hydroxyl group, in 4-(aminomethyl)-2-methylheptan-3-ol allows for selective modifications, making it a versatile scaffold for the synthesis of advanced pharmaceutical and chemical intermediates. Chiral amino alcohols are crucial synthons in the development of pharmaceuticals, with their stereochemistry often dictating biological activity and efficacy. nih.gov The diastereoselective synthesis of vicinal amino alcohols is a key strategy, often starting from readily available and enantiopure amino acids. rsc.org
The synthesis of advanced intermediates often relies on the controlled reaction of the amino and hydroxyl functionalities. For instance, the hydroxyl group can undergo oxidation to a ketone, while the amine can be protected and later involved in coupling reactions. Conversely, the amine can be acylated or alkylated, followed by manipulation of the alcohol. The stereocenters present in this compound can direct the stereochemical outcome of subsequent reactions, a critical aspect in asymmetric synthesis. acs.org
The development of catalytic diastereoselective methods for producing γ-amino alcohols from corresponding ketones highlights the importance of this structural motif. nih.govrsc.org These methods often employ transition metal catalysts, such as iridium or rhodium, to achieve high enantio- and diastereoselectivity. nih.govrsc.org While not directly demonstrated for this compound, these established methodologies for related structures suggest its potential as a precursor for a variety of chiral intermediates.
The table below illustrates potential synthetic transformations of this compound to generate advanced intermediates, based on general reactions of amino alcohols.
| Starting Material | Reagent(s) | Product Type | Potential Application |
| This compound | 1. Boc₂O, Et₃N 2. PCC, CH₂Cl₂ | N-Boc-protected aminoketone | Intermediate for complex amine synthesis |
| This compound | 1. Ac₂O, Pyridine 2. Swern Oxidation | Acetylated aminoketone | Precursor for chiral ligands |
| This compound | TsCl, Pyridine | O-tosylated amino alcohol | Intermediate for nucleophilic substitution |
| This compound | PhCHO, heat | Schiff base | Intermediate for amino acid synthesis |
These transformations underscore the versatility of this compound as a chiral building block for creating a library of complex and functionally diverse molecules.
Construction of Nitrogen- and Oxygen-Containing Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic scaffolds. These ring systems are prevalent in a vast array of biologically active natural products and pharmaceuticals. researchgate.net
Nitrogen-Containing Heterocycles:
The intramolecular cyclization of amino alcohols is a powerful strategy for constructing nitrogen-containing heterocycles such as piperidines and pyrrolidines. For example, the synthesis of substituted piperidines can be achieved from γ-amino alcohols. niscpr.res.in A multi-step synthesis starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives. niscpr.res.in This involves the reduction of a diester to a diol, followed by conversion to a ditosylate and subsequent cyclization with an amine. niscpr.res.in A similar strategy could be envisioned for this compound, where activation of the hydroxyl group (e.g., as a tosylate or mesylate) would facilitate intramolecular nucleophilic attack by the amino group to form a substituted piperidine.
The synthesis of aminoethyl-substituted piperidine derivatives has been reported, highlighting the importance of this class of compounds as σ1 receptor ligands with antiproliferative properties. d-nb.infonih.gov The key steps in these syntheses often involve conjugate additions and homologation reactions to build the piperidine core, followed by the introduction of the aminoethyl side chain. d-nb.infonih.gov The inherent chirality of this compound could be exploited to synthesize enantiomerically pure piperidine derivatives.
Oxygen-Containing Heterocycles:
Similarly, this compound can serve as a precursor for oxygen-containing heterocycles like oxazines. The synthesis of oxazines and oxazoles can be achieved through the photooxidation of amino alcohols. researchgate.net Another approach involves the reaction of amino alcohols with aldehydes or ketones, often catalyzed by an acid, to yield oxazolidines and oxazinanes. scirp.org For instance, microwaving a mixture of an aldehyde and an amino alcohol in the presence of air can efficiently produce the corresponding oxazinane or oxazolidine. scirp.org
The synthesis of oxazolines and dihydrooxazines can also be accomplished in a one-step reaction between aldehydes and 1,2- or 1,3-hydroxyalkyl azides in the presence of a Lewis or protic acid. nih.gov While this would require conversion of the amine in this compound to an azide, it represents a viable pathway to these heterocyclic systems.
The table below summarizes potential heterocyclic scaffolds that could be synthesized from this compound, based on established synthetic routes for amino alcohols.
| Heterocyclic Scaffold | General Synthetic Strategy | Key Reagents/Conditions |
| Substituted Piperidine | Intramolecular cyclization | 1. TsCl, base 2. Heat |
| Substituted Pyrrolidine | Intramolecular cyclization of a γ-amino alcohol | (Requires chain modification) |
| Substituted Oxazinane | Condensation with an aldehyde | Aldehyde, acid catalyst, heat |
| Substituted Oxazolidine | Condensation with an aldehyde | Aldehyde, acid catalyst, heat |
The ability to serve as a precursor for both nitrogen- and oxygen-containing heterocycles, combined with its inherent chirality, makes this compound a promising and versatile tool in the field of organic synthesis and medicinal chemistry.
Advanced Analytical Techniques for Process Monitoring and Quality Control in Synthesis
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination
The synthesis of 4-(Aminomethyl)-2-methylheptan-3-ol, a compound with two chiral centers, can result in a mixture of up to four stereoisomers. Distinguishing and quantifying these stereoisomers is paramount, as they may exhibit different biological activities. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive method for determining the enantiomeric excess (ee) and diastereomeric excess (de) of the product mixture.
Chiral chromatography operates by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte or its derivatives. For amino alcohols like this compound, derivatization is often required for GC analysis to increase volatility and improve peak shape. nih.govresearchgate.net
Detailed Research Findings:
In the synthesis of the related compound, 4-methylheptan-3-ol, chiral GC analysis was instrumental in determining the stereochemical purity of the four stereoisomers produced via a one-pot, multi-enzymatic process. nih.govmdpi.com The enantiomeric excess for all four stereoisomers was successfully determined to be 99% using chiral GC, while the diastereomeric excess was established by ¹H-NMR. mdpi.com The products were derivatized to their acetyl forms before GC analysis to facilitate the separation on a chiral stationary phase. mdpi.com
For instance, the separation of all four stereoisomers of 4-methylheptan-3-ol was achieved, yielding products with high stereoselectivity. mdpi.com The table below summarizes the results obtained from a study on this related pheromone, showcasing the power of these analytical methods.
| Stereoisomer | Enantiomeric Excess (ee) by Chiral GC | Diastereomeric Excess (de) by ¹H-NMR | Isolation Yield |
|---|---|---|---|
| (3S,4R)-1 | 99% | 99% | 76% |
| (3R,4R)-1 | 99% | 99% | 83% |
| (3S,4S)-1 | 99% | 94% | 72% |
| (3R,4S)-1 | 99% | 92% | 81% |
Similarly, chiral HPLC can be employed, often without derivatization, using specialized columns like those based on cellulose (B213188) or amylose (B160209) derivatives. sigmaaldrich.com Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, offering benefits like faster analysis times and reduced solvent consumption, and is capable of determining enantiomeric purity to levels below 0.05%. gimitec.com The choice of the specific chiral stationary phase and mobile phase is critical and often requires screening to achieve optimal separation for the diastereomers and enantiomers of this compound. sigmaaldrich.commdpi.com
In-situ Spectroscopic Methods for Real-time Reaction Monitoring (e.g., ReactIR, NMR Flow Cells)
Modern process development emphasizes a deep understanding of reaction kinetics, pathways, and transient intermediates. In-situ (in the reaction vessel) spectroscopic methods provide a continuous stream of data throughout a chemical reaction without the need for sampling, thereby offering a real-time window into the process. researchgate.net
ReactIR: ReactIR is a form of Fourier-Transform Infrared (FTIR) spectroscopy that utilizes an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture. It monitors the concentration changes of key reactants, intermediates, and products by tracking their characteristic infrared absorption bands over time. For the synthesis of this compound, ReactIR could be used to:
Track the consumption of the starting materials.
Monitor the formation of the imine or oxime intermediate prior to reduction.
Determine reaction endpoints accurately, preventing the formation of byproducts due to over-reaction.
Elucidate reaction kinetics and identify potential bottlenecks or side reactions.
NMR Flow Cells: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. By integrating a flow cell into an NMR spectrometer, the reaction mixture can be continuously circulated from the reactor to the magnet for analysis. rsc.orgyoutube.com This technique, known as FlowNMR, allows for non-invasive, real-time monitoring of complex reactions. rsc.orgbeilstein-journals.orgnih.govnih.gov Its application in the synthesis of this compound would enable:
Quantitative Analysis: Simultaneous quantification of reactants, intermediates, products, and byproducts.
Mechanistic Insights: Identification of transient intermediates that may not be observable by offline methods. nih.gov
Stereochemical Monitoring: In some cases, it may be possible to distinguish between diastereomers in real-time, providing immediate feedback on the stereoselectivity of the reaction as it progresses.
Crystallization Studies for Purification and Enantiomeric Enrichment
Crystallization is a powerful technique for both purification and, in some cases, separation of stereoisomers. researchgate.net In the context of this compound, which has multiple stereoisomers, crystallization can be a critical downstream processing step.
Purification: Crystallization effectively removes impurities from the final product. By carefully selecting the solvent system and controlling conditions such as temperature and cooling rate, it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor.
Enantiomeric Enrichment: The behavior of enantiomers upon crystallization depends on their solid-state phase properties. researchgate.net
Conglomerate: A racemic mixture that crystallizes as a physical mixture of separate crystals of the two enantiomers. This type is amenable to resolution by preferential crystallization.
Racemic Compound: The two enantiomers co-crystallize in a 1:1 ratio within the same crystal lattice. This is the more common scenario.
Pseudoracemate: A solid solution where the enantiomers are randomly distributed within the crystal lattice.
If a mixture of stereoisomers of this compound forms a racemic compound, direct separation of enantiomers by simple crystallization is not possible. However, if an enantiomerically enriched mixture is obtained from the synthesis, crystallization can be used to further enhance the enantiomeric excess. nih.gov In such cases, the less abundant enantiomer may remain in the solution while the major enantiomer crystallizes out, effectively purifying the desired stereoisomer. nih.gov
A phenomenon known as preferential enrichment can sometimes occur, where a polymorphic transition during crystallization leads to an unexpected enrichment of one enantiomer in the mother liquor. nih.govmdpi.com Detailed studies involving solubility diagrams and characterization of the solid phase (e.g., using X-ray powder diffraction) are essential to develop a robust crystallization process for the purification and potential enantiomeric enrichment of this compound. researchgate.net
Chemometric Approaches for Mixture Analysis
The synthesis of this compound can produce a complex mixture containing four stereoisomers, unreacted starting materials, and various byproducts. Analyzing such a complex dataset, especially when generated from in-situ spectroscopic methods like ReactIR or NMR, can be challenging. Chemometrics applies multivariate statistical methods to extract meaningful information from complex chemical data.
When applied to reaction monitoring data, chemometric techniques can:
Deconvolute Spectra: Resolve overlapping spectral signals from multiple components in the mixture.
Predict Concentrations: Build quantitative models that correlate the spectral data to the concentration of each component, as determined by a primary method like HPLC.
Identify Key Trends: Principal Component Analysis (PCA), a common chemometric tool, can reduce the dimensionality of large spectral datasets and highlight the main sources of variation, helping to identify different stages of the reaction or unexpected events.
For example, in the context of a reaction monitored by ReactIR, a chemometric model could be developed to simultaneously predict the concentrations of all four stereoisomers of this compound in real-time. This would provide a level of process understanding far beyond simply tracking a single reactant or product peak, enabling tighter control over the reaction's stereochemical outcome.
Future Research Directions and Perspectives
Development of More Sustainable and Cost-Effective Synthetic Routes
The pursuit of green and economically viable chemical processes is a paramount goal in modern chemistry. Future research should focus on developing synthetic pathways to 4-(aminomethyl)-2-methylheptan-3-ol that are both environmentally benign and cost-effective.
Traditional chemical synthesis of chiral amino alcohols often relies on stoichiometric reducing agents or organometallic catalysts, which can be limited by low stereoselectivities and the need for extreme reaction conditions. nih.govfrontiersin.org A highly promising and sustainable alternative is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) and alcohol dehydrogenases (ADHs), offer significant advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, high stereoselectivity, and mild reaction conditions with water as the main byproduct. nih.govfrontiersin.org
A compelling precedent is the one-pot, multi-enzymatic synthesis of all four stereoisomers of the related compound 4-methylheptan-3-ol. nih.govnih.govmdpi.com This was achieved through sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.govnih.gov Developing a similar biocatalytic cascade for this compound from a suitable precursor would be a significant step forward. Furthermore, methods utilizing readily available starting materials, such as the reduction of N-protected amino acids with reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), offer a simple and efficient route that avoids loss of enantiomeric purity. researchgate.net Future work should aim to adapt and optimize these biocatalytic and chemo-enzymatic strategies to provide efficient and sustainable access to this specific target molecule.
Exploration of Novel Catalytic and Chiral Induction Systems
Achieving high levels of stereocontrol is critical for synthesizing specific isomers of chiral molecules like this compound. The development of novel catalytic systems that can precisely control the formation of its stereogenic centers is a key area for future research.
Recent breakthroughs in catalysis for amino alcohol synthesis offer exciting possibilities. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This approach uses an α-amino radical polar crossover strategy to control both chemical and stereochemical selectivity. westlake.edu.cn Another innovative method is the multi-catalytic, asymmetric radical C–H amination of alcohols. sci-hub.senih.gov This strategy employs a radical relay chaperone, where an alcohol is transiently converted to an imidate radical that undergoes an intramolecular hydrogen atom transfer, guided by a chiral copper catalyst to achieve high enantio- and regioselectivity. sci-hub.senih.gov
Additionally, metal-catalyzed asymmetric transfer hydrogenation presents a powerful tool. For example, Ir-catalyzed and Rh-catalyzed hydrogenations have been used to produce different diastereomers (anti and syn) of γ-amino alcohols from the corresponding ketones. rsc.org The application of these advanced catalytic systems—including photoredox, copper, and iridium catalysis—to the synthesis of this compound could provide highly efficient and stereoselective routes that are currently unavailable.
Table 1: Emerging Catalytic Strategies for Chiral Amino Alcohol Synthesis
| Catalytic Strategy | Key Features | Potential Application | Reference |
|---|---|---|---|
| Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Uses aldehydes and imines; employs an α-amino radical polar crossover for stereocontrol. | Modular synthesis of β-amino alcohols with adjacent chiral centers. | westlake.edu.cn |
| Multi-Catalytic Radical C–H Amination | Combines a photocatalyst and a chiral copper catalyst; uses a chaperone to direct amination to a specific C-H bond. | Direct synthesis of chiral β-amino alcohols from unactivated alcohols. | sci-hub.senih.gov |
| Copper-Catalyzed Reductive Coupling | Enantioselective addition of N-substituted allyl equivalents to ketones. | Access to chiral 1,2-aminoalcohol synthons with high regio-, diastereo-, and enantioselectivity. | nih.govacs.org |
| Asymmetric Transfer Hydrogenation | Utilizes Iridium or Rhodium catalysts to achieve complementary diastereoselectivity (anti or syn). | Stereoselective reduction of β-hydroxy-ketones to form 1,3-syn-amino alcohols. | rsc.org |
| Biocatalysis (Ene-reductases & Alcohol Dehydrogenases) | Enzymatic cascade for sequential reduction of C=C and C=O bonds. | One-pot synthesis of all four stereoisomers of a target molecule from an unsaturated ketone precursor. | nih.govnih.gov |
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry offers powerful tools to accelerate research and development by predicting chemical behavior, thereby reducing the need for extensive trial-and-error experimentation. Future studies on this compound should integrate these methods.
Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the feasibility of synthetic routes, and understand the origins of stereoselectivity. nih.gov For instance, computational analysis has been used to assess the plausibility of prebiotic amino acid synthesis pathways. nih.gov Similarly, modeling can guide the design of novel catalysts by revealing key interactions between the catalyst, substrate, and reagents.
Beyond synthesis, computational tools are invaluable for predicting the properties of new derivatives. In silico methods can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which is crucial for the early stages of drug discovery. mdpi.com Molecular modeling and simulation can also help predict the biological targets of new compounds and improve their binding affinity and drug-likeness. mdpi.com The use of Artificial Neural Networks (ANNs) and other machine learning models to predict reaction outcomes or physicochemical properties based on molecular structure is another rapidly advancing frontier that could be applied to this compound and its derivatives. mdpi.com
Expanding the Scope of Derivatization and Functionalization Reactions
The presence of both a primary amine and a secondary alcohol group makes this compound an ideal scaffold for creating a diverse library of new chemical entities through derivatization and functionalization.
Future research should systematically explore the selective functionalization of both the hydroxyl and amino groups. researchgate.net For example, the hydroxyl group can undergo esterification or etherification, while the amino group can be acylated, alkylated, or used in the formation of imines or sulfonamides. The development of orthogonal protection strategies would allow for precise, stepwise modification of the molecule.
Furthermore, the bifunctional nature of this amino alcohol allows for heterocyclization reactions to form various nitrogen- and oxygen-containing heterocyclic systems. researchgate.net These cyclic derivatives could possess unique biological activities. A particularly interesting application for chiral amino alcohols is their use as chiral ligands or auxiliaries in asymmetric catalysis after suitable derivatization to enhance their chelating ability or steric influence. A systematic exploration of these reactions would significantly broaden the chemical space accessible from this starting material, paving the way for applications in medicinal chemistry, materials science, and catalysis.
Investigation of Solid-State Properties and Polymorphism of Derivatives
The solid-state properties of a chemical compound, including its crystal structure and polymorphism, are of fundamental importance, particularly for pharmaceutical applications. While the parent compound this compound is a liquid or low-melting solid, its derivatives, especially salts, are likely to be crystalline.
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, can profoundly affect a compound's physical properties, such as solubility, melting point, and stability. Therefore, a thorough investigation into the solid-state properties of derivatives of this compound is warranted.
Studies on other amino alcohols have shown that they can form salts that exhibit polymorphism, with different hydrogen bonding and π-stacking interactions leading to distinct crystal packing arrangements. mdpi.comresearchgate.net Future work should focus on preparing various salts and co-crystals of functionalized derivatives of this compound. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis (DSC, TGA) would be essential to identify and characterize different polymorphic forms. Understanding and controlling polymorphism is critical for ensuring the consistency and performance of any potential pharmaceutical or material product derived from this compound. mdpi.comresearchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the key structural characterization challenges for 4-(Aminomethyl)-2-methylheptan-3-ol, and how can they be addressed experimentally?
- Methodological Answer : The compound’s branched heptanol backbone and aminomethyl substituent introduce stereochemical complexity. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving chiral centers and spatial arrangements. For example, -NMR can differentiate between tertiary alcohol (C3) and adjacent methyl/aminomethyl groups. Additionally, high-resolution mass spectrometry (HRMS) should confirm molecular weight (CHNO, theoretical ~159.27 g/mol) and fragmentation patterns. Polarimetry or X-ray crystallography may resolve enantiomeric purity if chiral centers exist .
Q. What synthetic strategies are feasible for this compound, considering its allylic alcohol and branched structure?
- Methodological Answer : Retrosynthetic analysis suggests two pathways:
- Route 1 : Start with 2-methylhept-3-en-3-ol, followed by hydroamination to introduce the aminomethyl group. Catalytic conditions (e.g., Rh or Pd-based catalysts) may optimize regioselectivity.
- Route 2 : Use a Grignard reaction on a pre-functionalized ketone (e.g., 2-methylheptan-3-one) with an aminomethyl nucleophile.
Computational tools like Template_relevance models (Pistachio, Reaxys) can predict feasible routes and side reactions, such as over-reduction of the alcohol or competing elimination pathways .
Q. How can the compound’s solubility and stability be optimized for biological assays?
- Methodological Answer : The tertiary alcohol and aminomethyl group confer moderate polarity. Solubility screening in DMSO-water mixtures (e.g., 10% DMSO) or cyclodextrin-based formulations is recommended. Stability studies under varying pH (4–9) and temperatures (4°C–37°C) should monitor degradation via HPLC-UV or LC-MS. For example, oxidation of the alcohol to a ketone or hydrolysis of the aminomethyl group may require inert atmosphere storage .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations inform the conformational flexibility of this compound in solution?
- Methodological Answer : Parameterize the compound using GAFF force fields (AMBER suite) with AM1-BCC charges to model electrostatic interactions. Run MD simulations (e.g., 100 ns trajectories in explicit solvent) to analyze torsional angles around the C2-C3 (alcohol) and C4-N (aminomethyl) bonds. Free energy landscapes can identify dominant conformers, which may influence receptor binding or catalytic activity. Compare with NMR-derived NOE data to validate computational models .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for structurally similar aminomethyl alcohols?
- Methodological Answer : Discrepancies in H-NMR chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups) may arise from solvent effects or impurities. Use deuterated solvents (CDCl, DO) and internal standards (TMS) for calibration. 2D NMR (HSQC, HMBC) clarifies coupling patterns and through-space interactions. For instance, HMBC correlations between the aminomethyl proton (δ ~2.8 ppm) and C3 (alcohol-bearing carbon) confirm connectivity .
Q. How can stereoselective synthesis be achieved for enantiomerically pure this compound?
- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) during key steps like hydroamination or ketone reduction. Asymmetric induction can be monitored via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation. Computational docking studies (AutoDock Vina) may predict enantiomer-catalyst interactions to optimize ee (enantiomeric excess) .
Q. What role does the aminomethyl group play in modulating the compound’s hydrogen-bonding capacity in supramolecular assemblies?
- Methodological Answer : Use Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The aminomethyl group acts as both a hydrogen bond donor (N-H) and acceptor (lone pairs), enabling interactions with carbonyl or aromatic systems. Experimental validation via IR spectroscopy (N-H stretch ~3300 cm) and X-ray crystallography can quantify bond lengths and angles in cocrystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
